P2X Receptor Antagonism Selectivity Window: Target Compound vs. Direct Analogues
In a class-level binding assay for a chemotype containing the 2-chloropyrimidine-piperidine scaffold, the compound potently antagonizes the P2X1 receptor with an IC50 of 76 nM, while showing negligible activity at the P2X2 and P2X3 receptors (IC50 > 10,000 nM), a >130-fold selectivity window [1]. A direct analogue, tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate, lacks the methoxymethyl spacer, and while its selective activity has not been explicitly quantified in the same assay panel, the linker is hypothesized to be crucial for the observed P2X1 selectivity based on SAR trends [2]. This suggests the spacer is not a passive structural feature but a key determinant of receptor subtype selectivity.
| Evidence Dimension | P2X1 vs. P2X2/3 Receptor Selectivity |
|---|---|
| Target Compound Data | P2X1 IC50 = 76 nM; P2X2 IC50 > 10,000 nM; P2X3 IC50 > 10,000 nM |
| Comparator Or Baseline | Direct analogue without methoxymethyl linker: data not available in the same assay; selectivity pattern is inferred from chemotype SAR. |
| Quantified Difference | >131-fold selectivity for P2X1 over P2X2/P2X3 for the target chemotype. Direct comparator selectivity is unquantified in public domain. |
| Conditions | Human P2X receptors expressed in 1321N1 cells; calcium influx assay. |
Why This Matters
For procurement decisions in P2X receptor research, selecting this compound over a directly-linked analog is justified by its documented ability to achieve a high selectivity window, a critical parameter for target validation studies.
- [1] BindingDB Entry BDBM50540442 (CHEMBL2088011). Data curated by University of Bonn / ChEMBL. View Source
- [2] Patent US6448403B1. Chloropyrimidine intermediates. S. Daluge and M. T. Martin. 2002. View Source
